molecular formula C20H15D4FN4O4.HCl B1165078 Finafloxacin-d4 HCl

Finafloxacin-d4 HCl

カタログ番号 B1165078
分子量: 438.873
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 209342-41-6 (unlabelled)

科学的研究の応用

Enhanced Antibacterial Activity under Acidic Conditions

Finafloxacin is a novel fluoroquinolone that demonstrates increased antibacterial effectiveness in acidic environments. This characteristic makes it potentially advantageous for treating infections within acidic bodily compartments, such as urinary tract infections and Helicobacter pylori infections. Studies have shown finafloxacin to have optimal antibacterial activity between pH 5.0 and 6.0, with its effectiveness being 4 to 8 times greater under these conditions compared to neutral pH (Stubbings et al., 2011).

Treatment of Urinary Tract Infections

Finafloxacin has shown promise in the treatment of urinary tract infections (UTIs). Its unique property of enhanced activity in acidic environments, like those found in UTIs, has been demonstrated to be effective in both in vitro and in vivo studies. It exhibits a broad antibacterial spectrum and efficient pharmacokinetics, making it a potential treatment option for UTIs (Bartoletti et al., 2015).

Potential in Treating Helicobacter pylori Infections

Finafloxacin's efficacy in treating Helicobacter pylori infections, particularly in acidic environments, has been highlighted in research. The drug shows a higher rate of susceptibility against H. pylori at acidic pH levels, suggesting its potential use in the treatment of this infection (Lee et al., 2015).

Effectiveness Against Various Bacterial Strains

Research indicates finafloxacin's superior activity against various bacterial strains, including Acinetobacter baumannii, under acidic conditions. This highlights its potential as a new antimicrobial agent for treating infections caused by these pathogens (Higgins et al., 2010).

Use in Biodefense Pathogens

Studies have explored finafloxacin's in vitro activity against biodefense pathogens, demonstrating its superior activity at low pH, which is typical of intracellular environments. This makes it a candidate for treating infections caused by these pathogens (Barnes et al., 2019).

Potential in Treating Inhalational Tularemia and Plague

Finafloxacin has been evaluated as a potential therapeutic for inhalational tularemia and plague. It has shown efficacy in reducing clinical signs of infection and pathology in mouse models, although not reducing bacterial colonization levels. This suggests its potential use in treating these serious infections (Barnes et al., 2021).

特性

分子式

C20H15D4FN4O4.HCl

分子量

438.873

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。